(2-Amino-4-methylpyrimidin-5-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Amino-4-methylpyrimidin-5-yl)boronic acid is an organoboron compound that has garnered significant interest in the fields of organic synthesis and medicinal chemistry. This compound is characterized by the presence of both an amino group and a boronic acid group attached to a pyrimidine ring, making it a versatile intermediate in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Amino-4-methylpyrimidin-5-yl)boronic acid typically involves the reaction of 2-amino-4-methylpyrimidine with boronic acid derivatives. One common method is the Suzuki-Miyaura coupling reaction, which employs palladium catalysts to facilitate the formation of carbon-boron bonds . The reaction conditions often include the use of bases such as potassium carbonate and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, optimized for higher yields and purity. The process typically includes rigorous purification steps such as recrystallization and chromatography to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions: (2-Amino-4-methylpyrimidin-5-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane derivative.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming new C-N bonds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Borane derivatives.
Substitution: Alkylated or acylated pyrimidine derivatives.
Scientific Research Applications
(2-Amino-4-methylpyrimidin-5-yl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (2-Amino-4-methylpyrimidin-5-yl)boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophilic groups, making it a valuable tool in enzyme inhibition and molecular recognition . The amino group can also participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
- Phenylboronic acid
- 4-Methylphenylboronic acid
- 2-Aminopyrimidine-5-boronic acid
Comparison: (2-Amino-4-methylpyrimidin-5-yl)boronic acid is unique due to the presence of both an amino group and a boronic acid group on the pyrimidine ring. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to similar compounds that may only have one functional group .
Properties
Molecular Formula |
C5H8BN3O2 |
---|---|
Molecular Weight |
152.95 g/mol |
IUPAC Name |
(2-amino-4-methylpyrimidin-5-yl)boronic acid |
InChI |
InChI=1S/C5H8BN3O2/c1-3-4(6(10)11)2-8-5(7)9-3/h2,10-11H,1H3,(H2,7,8,9) |
InChI Key |
DCAVDZGOWKPZAX-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CN=C(N=C1C)N)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.